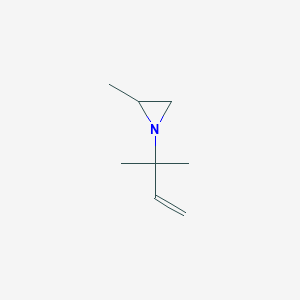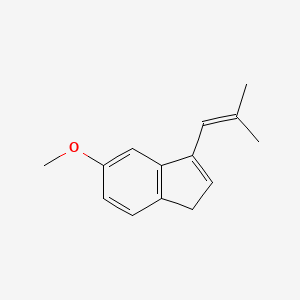
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound with a complex structure that includes a methoxy group, a methylprop-1-en-1-yl group, and an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-methoxyindene with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the methylprop-1-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-(2-methylprop-1-en-1-yl)-1H-indanone.
Reduction: Formation of 5-methoxy-3-(2-methylpropyl)-1H-indene.
Substitution: Formation of various substituted indenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets. The methoxy group and the indene backbone play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-1H-indene: Lacks the methylprop-1-en-1-yl group, leading to different chemical properties and reactivity.
3-(2-Methylprop-1-en-1-yl)-1H-indene: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-Methoxy-3-(2-methylpropyl)-1H-indene:
Uniqueness
5-Methoxy-3-(2-methylprop-1-en-1-yl)-1H-indene is unique due to the presence of both the methoxy group and the methylprop-1-en-1-yl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility and potential utility.
Propriétés
Numéro CAS |
819871-75-5 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
5-methoxy-3-(2-methylprop-1-enyl)-1H-indene |
InChI |
InChI=1S/C14H16O/c1-10(2)8-12-5-4-11-6-7-13(15-3)9-14(11)12/h5-9H,4H2,1-3H3 |
Clé InChI |
XIDPCJXFWUNTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CCC2=C1C=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


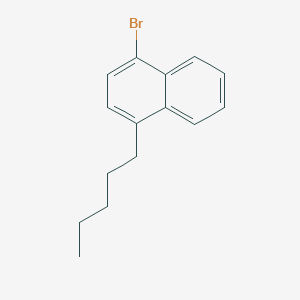

![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)

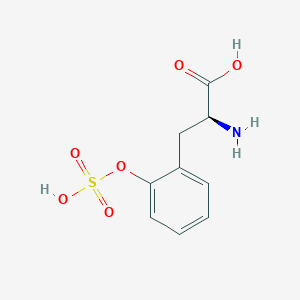
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
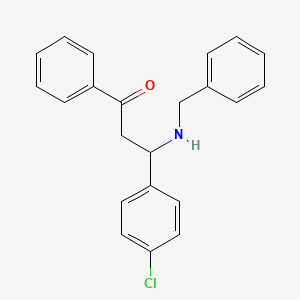


![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
